Ethyl 2-[2-(4-methoxyphenoxy)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-[2-(4-methoxyphenoxy)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a complex organic compound with the molecular formula C24H24N2O6S and a molecular weight of 468.52 g/mol . This compound is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-methoxyphenoxy)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate involves multiple steps. One common method includes the condensation of 4-methoxyphenol with ethyl bromoacetate to form ethyl 2-(4-methoxyphenoxy)acetate. This intermediate is then reacted with 2-amino-4-methylthiophene-3-carboxylic acid under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as microwave irradiation and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-methoxyphenoxy)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-[2-(4-methoxyphenoxy)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-methoxyphenoxy)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may modulate enzyme activity or receptor binding, leading to changes in cellular signaling and metabolic processes. The compound’s effects on mitochondrial homeostasis and bioenergetics have been studied, highlighting its potential neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(acetylamino)-2-(dimethoxyphosphinyl)acetate: Another complex organic compound with similar structural features.
2-(2-(4-methoxyphenoxy)acetamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate: A closely related compound with slight variations in its chemical structure.
Uniqueness
Ethyl 2-[2-(4-methoxyphenoxy)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to modulate mitochondrial function and cellular bioenergetics makes it a valuable compound for research in neuroprotection and metabolic regulation .
Properties
IUPAC Name |
ethyl 2-[[2-(4-methoxyphenoxy)acetyl]amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-4-31-24(29)20-15(2)21(22(28)25-16-8-6-5-7-9-16)33-23(20)26-19(27)14-32-18-12-10-17(30-3)11-13-18/h5-13H,4,14H2,1-3H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSYARPYWIUZPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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